3,5-Dichloro-4-fluorobenzonitrile

Physical Properties Process Chemistry Purification

Sourcing halogenated aromatics with orthogonal reactivity remains a bottleneck for fluorinated agrochemical development. This trisubstituted benzonitrile solves the issue via its 3,5-dichloro-4-fluoro pattern. - **Process advantage:** Melting point 12°C lower & boiling point 48.6°C lower than 3,5-dichlorobenzonitrile; enables energy-efficient vacuum distillation. - **Reactivity:** Fluorine activates ring for SNAr; chlorines serve as selective leaving groups-documented route to 3-chloro-4,5-difluorobenzonitrile (herbicide precursor). - **Supply:** Available at multi-kg to metric ton scale, ≥98% GC purity, moisture ≤0.5%.

Molecular Formula C7H2Cl2FN
Molecular Weight 190 g/mol
CAS No. 103879-31-8
Cat. No. B020162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-fluorobenzonitrile
CAS103879-31-8
Synonyms4-Fluoro-3,5-dichlorobenzonitrile
Molecular FormulaC7H2Cl2FN
Molecular Weight190 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)F)Cl)C#N
InChIInChI=1S/C7H2Cl2FN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H
InChIKeyRIOPZMHLYZUNFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-4-fluorobenzonitrile Procurement Overview


3,5-Dichloro-4-fluorobenzonitrile (CAS 103879-31-8) is a halogenated aromatic nitrile, specifically a trisubstituted benzonitrile derivative bearing chlorine atoms at the 3- and 5-positions and a fluorine atom at the 4-position relative to the nitrile group . This compound is primarily utilized as a versatile chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, owing to its unique combination of electron-withdrawing substituents that activate the aromatic ring toward nucleophilic substitution while providing multiple handles for further derivatization .

3,5-Dichloro-4-fluorobenzonitrile: Why Analogs Cannot Replace


While many halogenated benzonitriles exist, 3,5-dichloro-4-fluorobenzonitrile occupies a distinct chemical space that prevents straightforward substitution with simpler analogs like 3,5-dichlorobenzonitrile or 4-fluorobenzonitrile . The precise 3,5-dichloro-4-fluoro substitution pattern imparts a unique reactivity profile: the strong electron-withdrawing effect of the fluorine atom enhances the electrophilicity of the aromatic ring, while the chlorine atoms serve as versatile leaving groups for sequential nucleophilic aromatic substitution (SNAr) reactions [1]. Furthermore, the presence of the para-fluorine atom significantly alters the compound's physical properties—including melting point and volatility—relative to non-fluorinated or mono-fluorinated counterparts, impacting downstream processing and purification . The quantitative evidence presented below demonstrates exactly where this specific substitution pattern delivers measurable advantages in synthetic utility and processability.

3,5-Dichloro-4-fluorobenzonitrile Comparative Evidence


Lower Melting Point vs. 3,5-Dichlorobenzonitrile

3,5-Dichloro-4-fluorobenzonitrile exhibits a melting point of 52-55 °C, which is approximately 12 °C lower than that of its non-fluorinated analog 3,5-dichlorobenzonitrile (64-66 °C) . This melting point depression is attributed to the introduction of the fluorine atom, which disrupts crystal packing. The lower melting point facilitates handling as a low-melting solid rather than a crystalline powder and can reduce energy requirements for melting during reaction setup.

Physical Properties Process Chemistry Purification

Distillation Advantage vs. 3,5-Dichlorobenzonitrile

The boiling point of 3,5-dichloro-4-fluorobenzonitrile is 235.2 °C at 760 mmHg, which is approximately 48.6 °C lower than that of 3,5-dichlorobenzonitrile (283.76 °C at 760 mmHg) . This significant reduction in boiling point, driven by fluorine substitution, brings the compound into a more practical range for vacuum distillation purification, allowing separation from higher-boiling impurities without thermal decomposition.

Physical Properties Distillation Purification

Patented Diphenyl Ether Herbicide Intermediate

3,5-Dichloro-4-fluorobenzonitrile is specifically claimed as a key intermediate in the synthesis of 3-chloro-4,5-difluorobenzonitrile (via halogen exchange with KF), which is subsequently used to prepare herbicidal substituted diphenyl ethers [1]. This route provides an alternative to prior art methods that rely on expensive diazotization chemistry and yield isomeric mixtures requiring additional separation. The patented process utilizing 3,5-dichloro-4-fluorobenzonitrile achieves a 72% yield in the preceding fluorodenitration step, demonstrating commercial viability [1].

Agrochemical Synthesis Herbicide Intermediate Process Patent

Industrial-Scale Supply with Defined Purity

3,5-Dichloro-4-fluorobenzonitrile is commercially available at production scales up to metric tons, with established purity specifications of ≥98% (GC) and moisture content ≤0.5% . In contrast, many close analogs (e.g., 3,5-dibromo-4-fluorobenzonitrile) are primarily available at research-grade quantities and lack documented large-scale production capabilities. The defined purity and moisture parameters ensure batch-to-batch consistency for downstream chemistry.

Procurement Supply Chain Quality Control

3,5-Dichloro-4-fluorobenzonitrile Optimal Use Cases


Agrochemical Intermediate Synthesis via SNAr

The compound's unique 3,5-dichloro-4-fluoro substitution pattern makes it an ideal substrate for sequential SNAr reactions. The fluorine atom activates the ring, while the chlorine atoms can be selectively replaced by nucleophiles. This is exemplified by its use in the patented synthesis of 3-chloro-4,5-difluorobenzonitrile, a precursor to diphenyl ether herbicides . Users seeking to build fluorinated aromatic scaffolds for crop protection should prioritize this intermediate.

Mild Handling and Efficient Distillation Process

With a melting point 12 °C lower and a boiling point 48.6 °C lower than its non-fluorinated analog 3,5-dichlorobenzonitrile , 3,5-dichloro-4-fluorobenzonitrile offers practical advantages in process chemistry. It can be handled as a low-melting solid and purified by vacuum distillation without excessive energy input, making it suitable for kilo-lab and pilot-scale operations where material handling and purification efficiency are key cost drivers.

Industrial Synthesis with Consistent Quality

For industrial users requiring multi-kilogram to metric-ton quantities, 3,5-dichloro-4-fluorobenzonitrile is available at production scale with defined purity (≥98% GC) and low moisture content (≤0.5%) . This level of supply chain maturity and quality control is not uniformly available for all halogenated benzonitrile analogs, making this compound a more reliable choice for long-term development programs.

Precursor to 3,5-Dichloro-2,4-difluoroaniline

This compound can be converted via reduction to 3,5-dichloro-2,4-difluoroaniline , a valuable intermediate in the synthesis of herbicides and pesticides . The target nitrile therefore serves as a gateway to a broader class of fluorinated aniline derivatives, expanding its utility in agrochemical research and development.

Technical Documentation Hub

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